B600779 Vitexin 4'-glucoside CAS No. 38950-94-6

Vitexin 4'-glucoside

Cat. No. B600779
CAS RN: 38950-94-6
M. Wt: 594.522
InChI Key:
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Description

Vitexin 4’-glucoside, also known as 4’-O-Glucosylvitexin, is a flavonoid glucoside. It is commonly found in plants such as Crataegus pinnatifida and Passiflora incarnata . It has been shown to effectively inhibit glutamate, a neurotransmitter that can impact brain function . Additionally, it has demonstrated the ability to suppress the production of pro-inflammatory cytokines and mitigate oxidative stress .


Synthesis Analysis

The enzymatic synthesis of Vitexin 4’-glucoside has been reported. Two glycoside hydrolases (GHs) and four glycosyltransferases (GTs) were assayed for glycosylation activity toward vitexin. The results showed that Bt GT_16345 from the Bacillus thuringiensis GA A07 strain possessed the highest glycosylation activity, catalyzing the conversion of vitexin into new compounds, vitexin-4’- O - β -glucoside and vitexin-5- O - β -glucoside .


Molecular Structure Analysis

The molecular formula of Vitexin 4’-glucoside is C27H30O15 . The molecular weight is 594.52 . The InChI key is NDSUKTASTPEKBX-LXXMDOISSA-N .


Chemical Reactions Analysis

The glycosylation of Vitexin has been reported. The glycosyltransferase (BtGT_16345) from Bacillus thuringiensis showed glycosylation activity, catalyzing the conversion of vitexin-4’- O - β -glucoside (17.5% yield) and vitexin-5- O - β -glucoside (18.6% yield) .


Physical And Chemical Properties Analysis

Vitexin 4’-glucoside is a solid substance . It has a good linear relationship in a certain mass concentration range, with a correlation coefficient greater than 0.995 . The detection limits of vitexin and isovitecin were 0.04173 μg/mL and 0.023255 μg/mL, respectively .

Scientific Research Applications

  • Antioxidant and Anti-inflammatory Properties : Vitexin possesses antioxidant and anti-inflammatory activities. It helps in protecting against oxidative stress-related diseases, including neurotoxicity, cardiovascular diseases, and metabolic dysfunctions (Babaei et al., 2020).

  • Anticancer Effects : Research suggests that Vitexin may have anticancer properties. It inhibits the migration of cancer cells and could be a potential treatment option for diseases like cancer (Choi et al., 2006).

  • Neuroprotective Effects : Vitexin shows neuroprotective effects and may benefit in treating conditions like hypoxia-ischemia neonatal brain injury (Min et al., 2015). It also has potential anti-depressant-like effects (Can et al., 2013).

  • Cardiovascular Benefits : Vitexin has been found to have cardioprotective effects. It enhances osteoblast differentiation, which could be beneficial in treating bone diseases and preventing osteoporosis (Yuan et al., 2020).

  • Antidiabetic Properties : The compound shows promising results in reducing blood glucose levels and improving insulin resistance, indicating its potential use in treating diabetes (Xu et al., 2021).

  • Improvement in Metabolic Functions : Vitexin is observed to have effects on fat reduction, glucose metabolism, and hepatoprotection, highlighting its diverse applications in metabolic health (Peng et al., 2020).

  • Pharmacokinetics and Bioavailability : Studies have explored the pharmacokinetics and bioavailability of vitexin-4″-O-glucoside, providing insights into its absorption and distribution in the body (Chen et al., 2014).

  • Potential in Traditional Medicines : Vitexin and its derivatives are active components in various traditional Chinese medicines, indicating their wide-ranging applicability in alternative and complementary therapies (He et al., 2016).

Safety And Hazards

Vitexin 4’-glucoside is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . If it comes into contact with the skin, it is advised to flush with copious amounts of water, remove contaminated clothing and shoes, and call a physician .

properties

IUPAC Name

5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-7-15-19(33)21(35)23(37)26(41-15)18-12(31)5-11(30)17-13(32)6-14(40-25(17)18)9-1-3-10(4-2-9)39-27-24(38)22(36)20(34)16(8-29)42-27/h1-6,15-16,19-24,26-31,33-38H,7-8H2/t15-,16-,19-,20-,21+,22+,23-,24-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJPSSJEHVNDFL-WIQAIWCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vitexin 4'-glucoside

Citations

For This Compound
3
Citations
CA Williams, BG Murray - Phytochemistry, 1972 - Elsevier
During a survey of 6 Eurasian and 10 South American Briza species for leaf flavonoids, 27 components were found. Twelve of these were identified: tricin 5-glucoside, tricin 7-glucoside, …
Number of citations: 52 www.sciencedirect.com
L Cheng, Y Wang, J Zhang, L Xu, H Zhou, K Wei… - Lwt, 2021 - Elsevier
… Similarly, FZT also contained higher contents of vitexin-2″-rhamnoside and vitexin-4″-glucoside than other dark teas. Additionally, kaempferol-7-Rha-3-glucoside and kaempferol 3-…
Number of citations: 40 www.sciencedirect.com
VD Tripathi, RP Rastogi - J Sci Industr Res, 1981
Number of citations: 30

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